Ritonavir Ritonavir Ritonavir is an L-valine derivative that is L-valinamide in which alpha-amino group has been acylated by a [(2-isopropyl-1,3-thiazol-4-yl)methyl]methylcarbamoyl group and in which a hydrogen of the carboxamide amino group has been replaced by a (2R,4S,5S)-4-hydroxy-1,6-diphenyl-5-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}hexan-2-yl group. A CYP3A inhibitor and antiretroviral drug from the protease inhibitor class used to treat HIV infection and AIDS, it is often used as a fixed-dose combination with another protease inhibitor, lopinavir. Also used in combination with dasabuvir sodium hydrate, ombitasvir and paritaprevir (under the trade name Viekira Pak) for treatment of chronic hepatitis C virus genotype 1 infection as well as cirrhosis of the liver. It has a role as an antiviral drug, a HIV protease inhibitor, an environmental contaminant and a xenobiotic. It is a member of 1,3-thiazoles, a L-valine derivative, a carbamate ester, a member of ureas and a carboxamide.
Ritonavir (brand name: Norvir) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Ritonavir is always used in combination with other HIV medicines.
Although ritonavir is FDA-approved for the treatment of HIV infection, it is no longer used for its activity against HIV. Instead, ritonavir (given at low doses) is currently used as a pharmacokinetic enhancer to boost the activity of other HIV medicines.
Ritonavir is an HIV protease inhibitor that interferes with the reproductive cycle of HIV. Although it was initially developed as an independent antiviral agent, it has been shown to possess advantageous properties in combination regimens with low-dose ritonavir and other protease inhibitors. It is now more commonly used as a booster of other protease inhibitors and is available in both liquid formulations and as capsules. While ritonavir is not an active antiviral agent against hepatitis C virus (HCV) infection, it is added in combination therapies indicated for the treatment of HCV infections as a booster. Ritonavir is a potent CYP3A inhibitor that increases peak and trough plasma drug concentrations of other protease inhibitors such as [DB09297] and overall drug exposure. American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) guidelines recommend ritonavir-boosted combination therapies as first-line therapy for HCV Genotype 1a/b and 4 treatment-naïve patients with or without cirrhosis. Ritonavir is found in a fixed-dose combination product with [DB09296], [DB09183], and [DB09297] as the FDA-approved product Viekira Pak. First approved in December 2014, Viekira Pak is indicated for the treatment of HCV genotype 1b without cirrhosis or with compensated cirrhosis, and when combined with Ribavirin for the treatment of HCV genotype 1a without cirrhosis or with compensated cirrhosis. Ritonavir is also available as a fixed-dose combination product with [DB09296] and [DB09297] as the FDA- and Health Canada-approved product Technivie. First approved in July 2015, Technivie is indicated in combination with Ribavirin for the treatment of patients with genotype 4 chronic hepatitis C virus (HCV) infection without cirrhosis or with compensated cirrhosis. In Canada, ritonavir is also available as a fixed-dose combination product with [DB09296], [DB09183], and [DB09297] as the Health Canada-approved, commercially available product Holkira Pak. First approved in January 2015, Holkira Pak is indicated for the treatment of HCV genotype 1b with or without cirrhosis, and when combined with Ribavirin for the treatment of HCV genotype 1a with or without cirrhosis. The inclusion of ritonavir can select for HIV-1 protease inhibitor resistance-associated substitutions. Any HCV/HIV-1 co-infected patients treated with ritonavir-containing combination therapies should also be on a suppressive antiretroviral drug regimen to reduce the risk of HIV-1 protease inhibitor drug resistance. Ritonavir is combined with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease, such as [nirmatrelvir].
Ritonavir is a Cytochrome P450 3A Inhibitor and Protease Inhibitor. The mechanism of action of ritonavir is as a HIV Protease Inhibitor and Cytochrome P450 3A Inhibitor and Cytochrome P450 2D6 Inhibitor and Cytochrome P450 2C19 Inducer and Cytochrome P450 3A Inducer and P-Glycoprotein Inhibitor and Breast Cancer Resistance Protein Inhibitor and Cytochrome P450 3A4 Inhibitor and Cytochrome P450 1A2 Inducer and Cytochrome P450 2C9 Inducer and Cytochrome P450 2B6 Inducer and UDP Glucuronosyltransferases Inducer.
Ritonavir is an antiretroviral protease inhibitor that is widely used in combination with other protease inhibitors in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Ritonavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with ritonavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Ritonavir is a peptidomimetic agent that inhibits both HIV-1 and HIV-2 proteases. Ritonavir is highly inhibited by serum proteins but boosts the effect of other HIV proteases by blocking their degradation by cytochrome P450.
An HIV protease inhibitor that works by interfering with the reproductive cycle of HIV. It also inhibits CYTOCHROME P-450 CYP3A.
Brand Name: Vulcanchem
CAS No.: 155213-67-5
VCID: VC20740534
InChI: InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
SMILES: CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Molecular Formula: C37H48N6O5S2
Molecular Weight: 720.9 g/mol

Ritonavir

CAS No.: 155213-67-5

Cat. No.: VC20740534

Molecular Formula: C37H48N6O5S2

Molecular Weight: 720.9 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Ritonavir - 155213-67-5

CAS No. 155213-67-5
Molecular Formula C37H48N6O5S2
Molecular Weight 720.9 g/mol
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Standard InChI InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Standard InChI Key NCDNCNXCDXHOMX-XGKFQTDJSA-N
Isomeric SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Canonical SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Colorform White to light tan powder

Chemical Structure and Properties

Ritonavir is classified as a small molecule with both approved and investigational status in clinical medicine . The compound has the chemical formula C₃₇H₄₈N₆O₅S₂ and possesses the following key physical properties:

Table 1: Physical and Chemical Properties of Ritonavir

PropertyValue
Average Molecular Weight720.944 g/mol
Monoisotopic Weight720.312760056 g/mol
Chemical FormulaC₃₇H₄₈N₆O₅S₂
SynonymsRitonavir, Ritonavirum
External IdentifiersA-84538, Abbott 84538, ABT-538, NSC-693184

Structurally, ritonavir was initially derived from a moderately potent and orally bioavailable small molecule known as A-80987 . The compound features P3 and P2′ heterocyclic groups that contribute to its specific binding properties and pharmacological activity . Its molecular structure enables it to function as a pseudo-C2-symmetric small molecule inhibitor, which is characteristic of many HIV protease inhibitors .

Mechanism of Action

Ritonavir exhibits a dual mechanism of action that explains both its direct antiviral effects and its pharmacokinetic enhancing capabilities:

Antiviral Activity

As a protease inhibitor, ritonavir targets HIV protease, an essential enzyme in the viral replication cycle. HIV genes gag and pol encode proteins crucial for viral structure and function, with pol encoding HIV reverse transcriptase, ribonuclease H, integrase, and protease . These proteins are initially translated as larger precursor polypeptides (gag-pol) that require cleavage by HIV protease to form functional viral proteins . Ritonavir prevents this critical cleavage process, resulting in the production of noninfectious, immature viral particles, thereby interrupting the viral life cycle .

Pharmacokinetic Enhancement

The second mechanism, which has become ritonavir's primary clinical application, involves its potent inhibition of cytochrome P450 CYP3A4 isoenzyme present in both the intestinal tract and liver . Ritonavir functions as a type II ligand that fits precisely into the CYP3A4 active site cavity and irreversibly binds to the heme iron via thiazole nitrogen . This binding decreases the redox potential of the enzyme and prevents its reduction with cytochrome P450 reductase, its redox partner . Additionally, ritonavir may limit cellular transport and efflux of other protease inhibitors through P-glycoprotein and MRP efflux channels .

Pharmacological Properties

Metabolism and Elimination

Ritonavir predominantly circulates in plasma as unchanged drug, though five metabolites have been identified . The isopropylthiazole oxidation metabolite (M-2) represents the major metabolite, albeit at low plasma concentrations, and retains antiviral activity similar to the parent compound . The metabolism of ritonavir primarily involves cytochrome P450 enzymes CYP3A and CYP2D6 .

Therapeutic Applications

Use as a Pharmacokinetic Enhancer

The most common contemporary application of ritonavir is as a "booster" for other protease inhibitors in HIV treatment regimens . By inhibiting CYP3A4, ritonavir prevents the metabolism of other protease inhibitors, allowing for lower doses, reduced dosing frequency, and improved efficacy of these medications . This discovery significantly reduced adverse effects while enhancing the therapeutic efficacy of protease inhibitor-based regimens .

COVID-19 Applications

More recently, ritonavir has gained attention as part of combination therapies for COVID-19. Two notable combinations have been evaluated:

Nirmatrelvir-Ritonavir

In contrast to the lopinavir combination, nirmatrelvir-ritonavir has shown more promising results in COVID-19 treatment. A systematic review with meta-analyses of observational studies assessed the effectiveness of nirmatrelvir-ritonavir in outpatients with mild to moderate COVID-19 who were at higher risk of developing severe illness . After systematically searching PubMed, EMBASE, and The Cochrane Library, 16 observational studies were included in the analysis .

The meta-analysis demonstrated that compared to standard treatment without antivirals, nirmatrelvir-ritonavir reduced:

  • Risk of death by 59% (OR = 0.41; 95% CI: 0.35-0.52) with moderate certainty of evidence

  • Risk of hospital admission by 53% (OR = 0.47; 95% CI: 0.36-0.60) with very low certainty of evidence

  • Composite outcome of hospitalization and/or mortality by 56% (OR = 0.44; 95% CI: 0.31-0.64) with moderate certainty of evidence

These results suggest that nirmatrelvir-ritonavir could be effective in reducing mortality and hospitalization in both vaccinated and unvaccinated high-risk individuals with COVID-19 .

Clinical Research Findings

StudyCombinationStudy DesignPopulationPrimary OutcomesResults
RECOVERY Trial (2020) Lopinavir-RitonavirRandomized controlled trial5,040 hospitalized COVID-19 patients28-day mortalityNo significant difference (23% vs 22%; rate ratio 1.03, 95% CI 0.91-1.17)
Souza et al. (2023) Nirmatrelvir-RitonavirSystematic review and meta-analysis of 16 observational studiesOutpatients with mild to moderate COVID-19 at high riskMortality and hospitalization59% reduction in death risk (OR=0.41, 95% CI: 0.35-0.52); 53% reduction in hospitalization risk (OR=0.47, 95% CI: 0.36-0.60)

The contrasting results between these two ritonavir combinations highlight the importance of the specific antiviral partner paired with ritonavir. While lopinavir-ritonavir showed no benefit in hospitalized COVID-19 patients, nirmatrelvir-ritonavir demonstrated significant benefits in high-risk outpatients with mild to moderate disease .

These findings have implications for clinical practice guidelines, with the RECOVERY trial results suggesting that guidelines recommending lopinavir-ritonavir for hospitalized COVID-19 patients should be updated , while the more recent data on nirmatrelvir-ritonavir supports its use in appropriate high-risk outpatient populations .

Side Effects and Drug Interactions

Ritonavir's potent inhibition of CYP3A4 and other cytochrome P450 enzymes creates significant potential for drug interactions. As a strong inhibitor of these metabolic enzymes, ritonavir can substantially increase the plasma concentrations of drugs metabolized by these pathways, potentially leading to increased toxicity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :